
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine is a compound belonging to the class of 2-aminopyrimidine derivatives.
Métodos De Preparación
The synthesis of 5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Formation of Benzylidene Acetones: This involves the condensation of benzaldehyde with acetone.
Reaction with Ammonium Thiocyanate: The benzylidene acetones are then reacted with ammonium thiocyanate to form thiourea derivatives.
Ring Closure and Aromatization: The thiourea derivatives undergo ring closure and aromatization to form the pyrimidine ring.
S-Methylation and Oxidation: The resulting compounds are then subjected to S-methylation followed by oxidation to form methylsulfonyl compounds.
Formation of Guanidines: Finally, the methylsulfonyl compounds are reacted with suitable amines to form the desired 2-aminopyrimidine derivatives.
Análisis De Reacciones Químicas
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Its derivatives are being explored for their potential as antitrypanosomal and antiplasmodial agents.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit the growth of protozoan parasites by interfering with their metabolic processes. The compound targets enzymes and proteins essential for the survival and replication of these parasites, leading to their death.
Comparación Con Compuestos Similares
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine can be compared with other 2-aminopyrimidine derivatives . Some similar compounds include:
- 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
- 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine
These compounds share a similar core structure but differ in the position of the amino group on the pyrimidine ring
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
5-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C12H14N4O/c13-5-9-1-3-10(4-2-9)8-17-11-6-15-12(14)16-7-11/h1-4,6-7H,5,8,13H2,(H2,14,15,16) |
Clave InChI |
JDXZVUWMKMLQHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)COC2=CN=C(N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


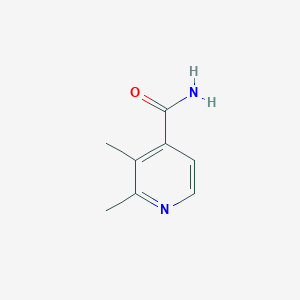
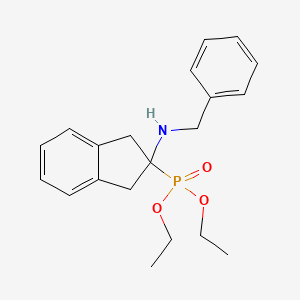
![3-[4-(Methanesulfonyl)phenyl]prop-2-yn-1-ol](/img/structure/B13661731.png)

![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)
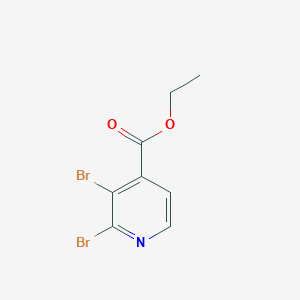
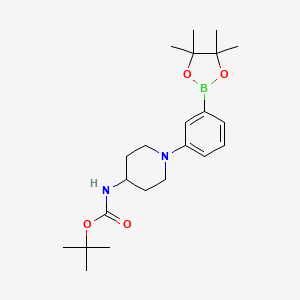
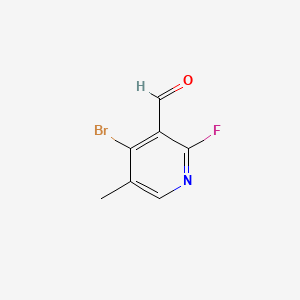
![6-Fluoro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13661783.png)
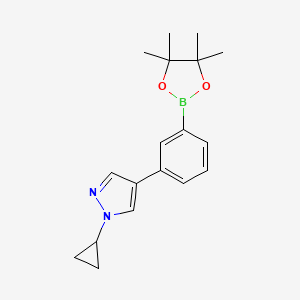
![2-(3-Fluoro-phenyl)-5-methanesulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine](/img/structure/B13661799.png)
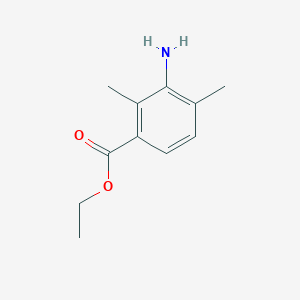
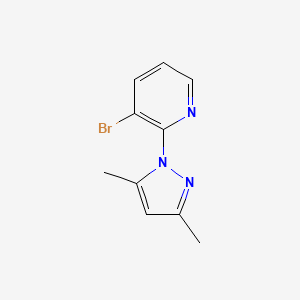
![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
